Cas no 2621-46-7 (1-chloro-4-(propan-2-yl)benzene)
1-Chloro-4-(propan-2-yl)benzene, also known as 4-isopropylchlorobenzene, is a chlorinated aromatic compound with the molecular formula C9H11Cl. This colorless to pale yellow liquid is characterized by its high chemical stability and low reactivity under standard conditions, making it a versatile intermediate in organic synthesis. Its structure combines an electron-withdrawing chloro group and an electron-donating isopropyl group, enabling selective functionalization in electrophilic aromatic substitution reactions. The compound is particularly valued in agrochemical and pharmaceutical manufacturing for its role in producing herbicides, insecticides, and active pharmaceutical ingredients (APIs). Its moderate volatility and compatibility with common organic solvents enhance its utility in industrial applications.
2621-46-7 structure
Product Name:1-chloro-4-(propan-2-yl)benzene
1-chloro-4-(propan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-chloro-4-(1-methylethyl)-
- 1-chloro-4-propan-2-ylbenzene
- 1-Chloro-4-isopropylbenzene
- 2-(p-Chlorophenyl)propane
- 4-chlorocumene
- 4-Chloroisopropylbenzene
- Cumene, p-chloro-
- p-Chlorocumene
- 1-chloro-4-(propan-2-yl)benzene
- 2621-46-7
- UNII-6TX7ZP9YWU
- BS-22157
- CUMENE, 4-CHLORO-
- 6TX7ZP9YWU
- p-Chlorcumol
- CS-0211648
- 1-CHLORO-4-(1-METHYLETHYL)BENZENE (ACI)
- SCHEMBL197810
- NS00028050
- EINECS 220-061-9
- Z1255372793
- AKOS017516312
- DTXSID0062559
- 1-chloro-4-isopropyl-benzene
- CAA62146
- 1-Chloro-4-isopropylbenzene #
- Benzene, 1-chloro-4-(1-methylethyl)-
- EN300-119971
-
- Inchi: 1S/C9H11Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
- InChI Key: FHBSIIZALGOVLM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 154.05503
- Monoisotopic Mass: 154.054928
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 90.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.0324 (estimate)
- Melting Point: -12.3°C
- Boiling Point: 198.35°C
- Flash Point: 314°C
- Refractive Index: 1.5117
- PSA: 0
1-chloro-4-(propan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460256-1g |
Benzene, 1-chloro-4-(1-methylethyl)- |
2621-46-7 | 95%+ | 1g |
$724 | 2022-06-11 | |
| Enamine | EN300-119971-0.05g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 0.05g |
$112.0 | 2023-05-03 | |
| Enamine | EN300-119971-0.1g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 0.1g |
$168.0 | 2023-05-03 | |
| Enamine | EN300-119971-0.25g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 0.25g |
$240.0 | 2023-05-03 | |
| Enamine | EN300-119971-0.5g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 0.5g |
$444.0 | 2023-05-03 | |
| Enamine | EN300-119971-1.0g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 1g |
$571.0 | 2023-05-03 | |
| Enamine | EN300-119971-2.5g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 2.5g |
$1118.0 | 2023-05-03 | |
| Enamine | EN300-119971-5.0g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 5g |
$1654.0 | 2023-05-03 | |
| Enamine | EN300-119971-10.0g |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95% | 10g |
$2454.0 | 2023-05-03 | |
| Enamine | EN300-119971-50mg |
1-chloro-4-(propan-2-yl)benzene |
2621-46-7 | 95.0% | 50mg |
$112.0 | 2023-10-03 |
1-chloro-4-(propan-2-yl)benzene Related Literature
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1. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylationAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin,Robert G. Coombes,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1980 1606
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Xue-Wen Hua,Ming-Gui Chen,Shaa Zhou,Dong-Kai Zhang,Ming Liu,Sha Zhou,Jing-Bo Liu,Kang Lei,Hai-Bin Song,Yong-Hong Li,Yu-Cheng Gu,Zheng-Ming Li RSC Adv. 2016 6 23038
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3. Optical anisotropies of para-halogenated polystyrenes and related moleculesEnrique Saiz,Ulrich W. Suter,Paul J. Flory J. Chem. Soc. Faraday Trans. 2 1977 73 1538
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4. Competitive alkali-metal flame reactions. Part 5. Reactions of potassium atoms with fluorobenzene, fluoroanisoles, and t-butyl chloride and of potassium and caesium atoms with p-alkylchlorobenzenesSolape A. Adeniji,Emmanuel U. Emovon J. Chem. Soc. Perkin Trans. 2 1979 239
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5. The reactions of t-butyl peroxide with toluene derivativesH. H. Huang,P. K. K. Lim J. Chem. Soc. C 1967 2432
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